N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct pharmacophores:
- Benzo[d][1,3]dioxol-5-ylmethyl group: A methylenedioxyphenyl (MDP) moiety, commonly associated with interactions in cytochrome P450 enzymes and neurotransmitter modulation .
- 3-((4-nitrophenyl)sulfonyl)oxazolidin-2-ylmethyl group: A sulfonamide-linked oxazolidinone scaffold, often linked to antibacterial activity and protease inhibition .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O9S/c25-19(21-10-13-1-6-16-17(9-13)33-12-32-16)20(26)22-11-18-23(7-8-31-18)34(29,30)15-4-2-14(3-5-15)24(27)28/h1-6,9,18H,7-8,10-12H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIXFSZENAGNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that incorporates a complex structure with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H25N3O7S
- Molecular Weight : 475.52 g/mol
- CAS Number : 2034341-33-6
The biological activity of this compound is primarily attributed to its oxalamide linkage and the presence of the benzo[d][1,3]dioxole moiety. These structural features suggest interactions with various biological targets, including enzymes and ion channels.
Potential Mechanisms:
- Ion Channel Modulation : Preliminary studies indicate that compounds with similar structures can modulate transient receptor potential melastatin 8 (TRPM8) channels, which are involved in sensory perception and pain pathways.
- Antimicrobial Activity : The oxazolidinone framework is known for its role in developing new antibiotic classes that combat resistant Gram-positive bacteria .
- Anti-inflammatory Effects : Compounds similar to this one have been noted for their potential anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
Research has indicated that compounds containing the oxazolidinone structure can effectively inhibit bacterial growth and have been developed as new antibiotic agents. For instance, a study highlighted the effectiveness of oxazolidinones against strains resistant to traditional antibiotics, demonstrating a need for ongoing development in this area .
Example Studies:
- Antimicrobial Efficacy : A study conducted on related oxazolidinones showed significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- Cancer Research : Compounds structurally similar to this compound exhibited antiproliferative effects against several cancer cell lines, suggesting potential applications in cancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Comparison
The compound shares functional motifs with several classes of bioactive molecules. Key comparisons include:
Research Findings and Limitations
Key Observations
- Bioactivity gaps: Unlike well-studied oxazolidinones (e.g., linezolid), this compound’s MDP and sulfonamide groups may confer unique selectivity but require empirical validation.
- Synthetic challenges : The steric bulk of the MDP group may complicate coupling efficiency compared to simpler benzamide derivatives .
Unresolved Questions
- Pharmacokinetics: No data on solubility, bioavailability, or CYP450 interactions are available.
Preparation Methods
Retrosynthetic Strategy
The target compound is dissected into three primary fragments:
- Benzo[d]dioxol-5-ylmethylamine (Fragment A)
- 3-((4-Nitrophenyl)sulfonyl)oxazolidin-2-yl)methylamine (Fragment B)
- Oxalyl chloride (Linker)
This approach minimizes side reactions during fragment assembly and allows independent optimization of each subunit.
Synthesis of Fragment A: Benzo[d]dioxol-5-ylmethylamine
Fragment A is synthesized via reductive amination of piperonal (benzo[d]dioxole-5-carbaldehyde) using ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C, yielding 89–92% purity. Alternative routes involve Hofmann degradation of the corresponding nitrile, though this method introduces scalability challenges due to intermediate instability.
Table 1: Comparative Analysis of Fragment A Synthesis
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NH4OAc, NaBH3CN | 85 | 92 |
| Hofmann Degradation | Br2, NaOH | 67 | 88 |
Synthesis of Fragment B: 3-((4-Nitrophenyl)sulfonyl)oxazolidin-2-yl)methylamine
Oxazolidine Ring Formation
The oxazolidine core is constructed via cyclization of 2-amino-1,3-propanediol with formaldehyde in toluene under reflux, achieving 78% yield. Ring closure is confirmed by $$^{1}\text{H NMR}$$ (δ 4.25 ppm, multiplet for oxazolidine protons).
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
Sulfonylation is performed using 4-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) as a base. The reaction proceeds at −10°C to prevent nitro group reduction, yielding 82% of the sulfonylated intermediate.
Table 2: Sulfonylation Optimization
| Base | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| Triethylamine | −10 | 82 | <5% desulfonylation |
| Pyridine | 0 | 74 | 12% hydrolysis |
Oxalamide Coupling and Final Assembly
Activation of Oxalic Acid
Oxalyl chloride (1.5 equiv) in tetrahydrofuran (THF) is used to generate the reactive oxalyl dichloride intermediate. Excess thionyl chloride is removed under reduced pressure to prevent side reactions.
Sequential Amine Coupling
Fragment A is coupled first at −15°C in THF, followed by Fragment B at 0°C. The use of N,N-diisopropylethylamine (DIPEA) ensures optimal pH for amide bond formation, with a total coupling yield of 71%.
Table 3: Coupling Efficiency Under Varied Conditions
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 65 |
| Oxalyl chloride/DIPEA | THF | 0 | 71 |
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted sulfonamide and oxazolidine byproducts. Final recrystallization from ethanol/water (4:1) enhances purity to >98%.
Spectroscopic Validation
- $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d6): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-NO2), 6.85 (s, 1H, benzodioxole), 4.25 (m, 2H, oxazolidine)
- HRMS (ESI): m/z calc. for C22H21N3O8S [M+H]+: 512.1124; found: 512.1128
Challenges and Mitigation Strategies
Nitro Group Stability
The electron-withdrawing nitro group predisposes the sulfonamide to hydrolysis. Conducting sulfonylation at subzero temperatures and using anhydrous solvents mitigates this issue.
Oxazolidine Ring Opening
Acidic conditions during coupling may rupture the oxazolidine ring. Buffering with DIPEA maintains a pH > 8, preserving ring integrity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Preparation of benzo[d][1,3]dioxol-5-ylmethylamine and sulfonated oxazolidine precursors under inert atmospheres (N₂/Ar) to prevent oxidation .
- Step 2 : Coupling via oxalyl chloride intermediates in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), with triethylamine as a base to neutralize HCl byproducts .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
- Critical Parameters : Reaction temperatures (0–25°C), solvent polarity, and stoichiometric ratios to minimize side products like hydrolyzed oxalamides .
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole) and oxazolidine methylene groups (δ 3.5–4.2 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch from sulfonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity?
- Standard Protocols :
- Anticancer Screening : Dose-response assays (CCRF-CEM, MIA PaCa-2 cell lines) with IC₅₀ calculation via MTT or Alamar Blue .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine) .
- Binding Studies : Surface plasmon resonance (SPR) for real-time affinity measurements (KD values) .
Advanced Research Questions
Q. How can reaction yields be improved during scale-up synthesis?
- Optimization Strategies :
- Solvent Choice : Replace DMF with tetrahydrofuran (THF) to reduce viscosity and improve mixing .
- Catalysis : Use Pd/C or DMAP to accelerate coupling steps .
- In-line Monitoring : FTIR or HPLC to track reaction progress and intermediate stability .
- Challenges : Sulfonyl oxazolidine intermediates are moisture-sensitive; rigorous drying of glassware and solvents is critical .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Root Causes :
- Batch Variability : Impurities (e.g., residual DMF) can suppress activity; validate purity via HPLC (>95%) .
- Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) may alter cellular uptake .
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and use reference compounds in parallel .
Q. What mechanistic hypotheses explain its potential anticancer activity?
- Proposed Mechanisms :
- DNA Intercalation : Planar benzo[d][1,3]dioxole moiety may bind minor grooves, disrupting replication .
- Kinase Inhibition : Sulfonyl oxazolidine groups mimic ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
- Apoptosis Induction : Upregulation of caspase-3/7 observed in treated leukemia cells .
- Validation Tools : siRNA knockdown of target genes or co-crystallization with putative targets .
Q. How does solubility impact formulation for in vivo studies?
- Solubility Profiling :
- Aqueous Solubility : Typically low (<10 µM); use co-solvents (e.g., DMSO/PEG 400) or liposomal encapsulation .
- LogP Estimation : Predicted ~3.5 (via ChemDraw), indicating moderate hydrophobicity .
- In Vivo Models : Pharmacokinetic studies in rodents with LC-MS/MS quantification of plasma concentrations .
Q. What structural modifications enhance selectivity for specific biological targets?
- Structure-Activity Relationship (SAR) Insights :
- Benzo[d][1,3]dioxole Substitution : Electron-withdrawing groups (e.g., -NO₂) improve DNA affinity but reduce solubility .
- Oxazolidine Ring Modifications : Replacing sulfonyl with carbonyl groups alters kinase selectivity .
- Computational Tools : Molecular docking (AutoDock Vina) and MD simulations to predict binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
